molecular formula C14H22BrNO3 B271638 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

Numéro de catalogue B271638
Poids moléculaire: 332.23 g/mol
Clé InChI: SUYHUUZNVUGZEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol, also known as BEMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEMIP is a selective inhibitor of the enzyme sphingosine kinase 1 (SphK1), which plays a crucial role in regulating cellular processes such as proliferation, migration, and survival.

Mécanisme D'action

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol is a selective inhibitor of SphK1, which is an enzyme that catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that regulates various cellular processes such as proliferation, differentiation, and survival. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound inhibits SphK1 activity, which leads to a decrease in S1P levels and a subsequent inhibition of cellular processes that are regulated by S1P.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound inhibits SphK1 activity and reduces S1P levels, which leads to a decrease in cell proliferation, migration, and survival. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in preclinical models of breast, lung, and pancreatic cancer. Additionally, this compound has been shown to reduce inflammation in animal models of colitis and arthritis by inhibiting the production of inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has several advantages for lab experiments. This compound is a selective inhibitor of SphK1 and does not inhibit other kinases or enzymes. This compound has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound and has not been extensively studied in clinical trials. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability and use in lab experiments.

Orientations Futures

There are several future directions for the study of 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol. This compound has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Future studies should focus on the development of this compound as a clinical drug candidate and the evaluation of its safety and efficacy in clinical trials. Additionally, the mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound should be further investigated. Finally, the development of new SphK1 inhibitors with improved potency and selectivity may provide new opportunities for the treatment of various diseases.

Méthodes De Synthèse

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, this compound. The purity and yield of this compound can be improved using various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound has been shown to inhibit SphK1 activity and suppress tumor growth in preclinical models of breast, lung, and pancreatic cancer. This compound has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, this compound has been studied for its potential cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.

Propriétés

Formule moléculaire

C14H22BrNO3

Poids moléculaire

332.23 g/mol

Nom IUPAC

2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C14H22BrNO3/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4/h6-7,16-17H,5,8-9H2,1-4H3

Clé InChI

SUYHUUZNVUGZEU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC(C)(C)CO)Br)OC

SMILES canonique

CCOC1=C(C=C(C=C1OC)Br)CNC(C)(C)CO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.